2,3-Bis(hydroxymethyl)-1-methylpyrrole

Genotoxicity DNA cross-linking Mechanistic toxicology

2,3-Bis(hydroxymethyl)-1-methylpyrrole (BHMP; CAS 53365-77-8) is a synthetic, N-methylated pyrrole bearing two primary hydroxymethyl substituents at the adjacent 2- and 3-positions of the heterocycle. With a molecular formula of C₇H₁₁NO₂ and a molecular weight of 141.17 g·mol⁻¹, BHMP constitutes the minimal bifunctional electrophilic pharmacophore found within several classes of DNA interstrand cross-linking agents, including the reductively activated mitomycins and oxidatively activated pyrrolizidine alkaloids.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 53365-77-8
Cat. No. B1205777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(hydroxymethyl)-1-methylpyrrole
CAS53365-77-8
Synonyms2,3-bis(hydroxymethyl)-1-methylpyrrole
bis(hydroxymethyl)-1-methylpyrrole
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCN1C=CC(=C1CO)CO
InChIInChI=1S/C7H11NO2/c1-8-3-2-6(4-9)7(8)5-10/h2-3,9-10H,4-5H2,1H3
InChIKeyUURQCEWYWGXHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis(hydroxymethyl)-1-methylpyrrole (CAS 53365-77-8): Core Pharmacophore and Chemical Identity


2,3-Bis(hydroxymethyl)-1-methylpyrrole (BHMP; CAS 53365-77-8) is a synthetic, N-methylated pyrrole bearing two primary hydroxymethyl substituents at the adjacent 2- and 3-positions of the heterocycle [1]. With a molecular formula of C₇H₁₁NO₂ and a molecular weight of 141.17 g·mol⁻¹, BHMP constitutes the minimal bifunctional electrophilic pharmacophore found within several classes of DNA interstrand cross-linking agents, including the reductively activated mitomycins and oxidatively activated pyrrolizidine alkaloids [2]. Its physicochemical profile — characterized by a calculated LogP of approximately −1.1 (XLogP3), a topological polar surface area of 45.4 Ų, two hydrogen bond donors, and two hydrogen bond acceptors — defines its solubility, permeability, and conjugatability attributes that directly influence its utility as a synthetic building block and mechanistic probe .

Why Close Analogs of 2,3-Bis(hydroxymethyl)-1-methylpyrrole Cannot Be Assumed Equivalent in Scientific Procurement


The scientific literature unequivocally demonstrates that the biological and chemical performance of bis(hydroxymethyl)-substituted pyrroles is exquisitely sensitive to the regioisomeric placement of the two hydroxymethyl groups. Monofunctional analogs (e.g., 2-hydroxymethyl-1-methylpyrrole) fail to recapitulate the bifunctional DNA cross-linking activity, yielding only 2-fold increases in sister-chromatid exchange (SCE) versus the 8–12-fold increase achieved by BHMP [1]. Among regioisomeric bis(hydroxymethyl)pyrrole carbamate derivatives, the 2,3-substitution pattern (α,β) confers significant, reproducible antileukemic activity in vivo, while the 2,5- (α,α′) regioisomer is completely inactive [2]. Furthermore, the 2,3-arrangement uniquely positions the two electrophilic centers to span the N² amino groups of deoxyguanosine residues at the duplex sequence 5′-d(CG), a geometric constraint that is not satisfied by 2,4- or 2,5-substituted isomers [3]. These regioisomer-dependent differences are not predictable from elemental composition or molecular weight alone, making blind substitution scientifically unsound.

Quantitative Differentiation Evidence for 2,3-Bis(hydroxymethyl)-1-methylpyrrole: Comparator-Anchored Performance Data


Bifunctional vs. Monofunctional Pyrroles: Sister-Chromatid Exchange Induction in Human Lymphocytes

In a direct head-to-head comparison, the bifunctional BHMP (2,3-bis(hydroxymethyl)-1-methylpyrrole) induced sister-chromatid exchanges (SCEs) in human lymphocytes at levels 8–12 times that of untreated controls. In marked contrast, the monofunctional analogs 2-hydroxymethyl-1-methylpyrrole (2HMP) and 3-hydroxymethyl-1-methylpyrrole (3HMP) produced SCE increases of only 2 times the control levels [1].

Genotoxicity DNA cross-linking Mechanistic toxicology

Distamycin Conjugate vs. Parent BHMP: 1000-Fold Enhancement of DNA Cross-Linking Activity

When 2,3-bis(hydroxymethyl)pyrrole was conjugated to the DNA minor-groove-binding oligopeptide distamycin, the resulting conjugate (substance 1a) was 1000-fold more active as a DNA cross-linking agent than unconjugated 2,3-bis(hydroxymethyl)-1-methylpyrrole (19) [1]. The conjugate formed interstrand and intrastrand cross-links at the sequences 5′-d(CGAATT) and 5′-d(GGAATT), respectively, whereas the parent BHMP alone is described as 'an inefficient DNA cross-linking agent' [2].

Targeted DNA cross-linking Drug conjugate Minor groove binder

Regioisomeric Carbamate Derivatives: Antileukemic Activity Depends on Hydroxymethyl Substitution Pattern

The bis[N-(2-propyl)carbamate] derivatives of four regioisomeric diphenyl-substituted bis(hydroxymethyl)-1-methylpyrroles were compared in the in vivo P388 lymphocytic leukemia assay. The 2,3-substituted derivative (4a), the 3,4-substituted derivative (4b), and the 2,4-substituted derivative (4c) all gave significant reproducible antileukemic activity. Critically, the 2,5-bis(hydroxymethyl) derivative (4d) — the α,α′-regioisomer — was completely inactive [1].

Antineoplastic agents Structure-activity relationship P388 leukemia

DNA Interstrand Cross-Linking: Common Target Site Requirement Confirmed for 2,3-Bis(acetoxymethyl) Prodrug

The diacetate prodrug 2,3-bis(acetoxymethyl)-1-methylpyrrole (BAMP, 3) — directly derived from BHMP — was shown to preferentially cross-link deoxyguanosine residues at the duplex nucleotide sequence 5′-d(CG). Both BAMP (3) and its 3,4-regioisomer (4) were demonstrated to require both N² exocyclic amino groups of the potentially bridged deoxyguanosine residues for efficient interstrand cross-linking [1]. The cross-linking specificity for 5′-d(CG) over 5′-d(GC) was approximately 10:1 for both regioisomers [1].

DNA cross-linking mechanism Sequence specificity Electrophilic prodrug

Comparative In Vivo Biodistribution: BHMP vs. Synthanecine A Bis-N-ethylcarbamate in Rats

Following a single intravenous dose of ³H-labeled BHMP in rats, over half the administered radioactivity was excreted in urine within the first 24 hours; less than one-seventh of this amount appeared in feces. The level of radioactivity in glandular stomach tissue was markedly higher than in any other organ, a finding attributed to the acidity of this tissue. With this exception, radioactivity levels in all other tissues were lower than those observed after an equivalent dose of ³H-synthanecine A bis-N-ethylcarbamate [1].

Pharmacokinetics Tissue distribution Metabolic fate

Physicochemical Differentiation: LogP, PSA, and Hydrogen Bonding Profile vs. Common Pyrrole Analogs

The computed physicochemical parameters for 2,3-bis(hydroxymethyl)-1-methylpyrrole include an XLogP3 of −1.1, a topological polar surface area (tPSA) of 45.4 Ų, two hydrogen bond donors (HBD), and two hydrogen bond acceptors (HBA) . These values differ substantially from the 2,5-bis(hydroxymethyl) analog (no N-methyl; tPSA ~53 Ų; different H-bond geometry) and from monofunctional analogs (1 HBD, 2 HBA), resulting in distinct predicted solubility, permeability, and formulation characteristics that cannot be assumed interchangeable .

Drug-likeness Permeability Solubility prediction

Validated Application Scenarios for 2,3-Bis(hydroxymethyl)-1-methylpyrrole (BHMP): Evidence-Driven Procurement Guidance


Development of Sequence-Targeted DNA Cross-Linking Conjugates

BHMP serves as the electrophilic warhead in minor-groove-directed DNA cross-linking agents. When conjugated to distamycin or related oligopeptide vectors, the resulting construct achieves a 1000-fold enhancement in DNA cross-linking activity relative to unconjugated BHMP and sequence-selectively targets 5′-d(CGAATT) (interstrand) and 5′-d(GGAATT) (intrastrand) sites [1]. This application is supported by the requirement that both N² amino groups of deoxyguanosine at 5′-d(CG) be present for efficient cross-linking, a mechanistic feature validated for the 2,3-bis(acetoxymethyl) prodrug [2].

Genotoxicity Benchmarking and Mechanistic Toxicology Studies

BHMP is an established bifunctional positive control for genotoxicity assays. It induces SCEs in human lymphocytes at levels 8–12 times that of untreated controls, providing a 4–6-fold greater response than monofunctional pyrrole analogs (2-fold over control) [3]. This large dynamic range between bifunctional and monofunctional pyrroles makes BHMP the compound of choice for studies dissecting the genotoxic consequences of DNA interstrand cross-link formation versus mono-adduct formation.

Synthesis of Antileukemic Bis(carbamate) Prodrugs

The 2,3-bis(hydroxymethyl) substitution pattern is essential for antileukemic activity in bis(carbamate) prodrug series. While the 2,3-, 3,4-, and 2,4-bis(carbamate) regioisomers exhibit significant reproducible activity against P388 lymphocytic leukemia in vivo, the 2,5-regioisomer is completely inactive [4]. BHMP therefore constitutes the validated starting material for any medicinal chemistry campaign investigating bis(hydroxymethyl)pyrrole carbamates as antineoplastic agents.

In Vivo Pharmacokinetic and Tissue Distribution Studies of Bifunctional Pyrroles

The in vivo fate of BHMP has been quantitatively characterized: following intravenous administration in rats, >50% of the dose is excreted in urine within 24 hours, with selective accumulation in glandular stomach tissue and lower general tissue retention compared to pyrrolizidine-derived cross-linkers such as synthanecine A bis-N-ethylcarbamate [5]. This established biodistribution profile supports BHMP as a reference standard for pharmacokinetic comparisons within bifunctional pyrrole compound libraries.

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